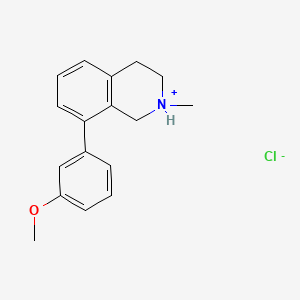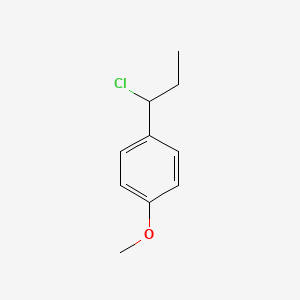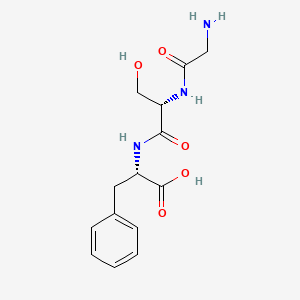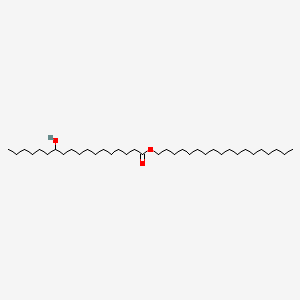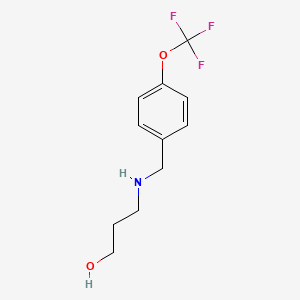
3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzylamine moiety, which is further connected to a propanol chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol typically involves the reaction of 4-trifluoromethoxybenzylamine with propanol derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-trifluoromethoxybenzylamine reacts with a propanol derivative in the presence of a suitable base and solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure-activity relationship (SAR) is investigated to design new drugs with improved efficacy and safety profiles .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. The benzylamine moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzylamine: Shares the trifluoromethoxy and benzylamine functionalities but lacks the propanol chain.
3-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)phenylmethanamine: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is unique due to the combination of its trifluoromethoxy group, benzylamine moiety, and propanol chain. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14F3NO2 |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-9(3-5-10)8-15-6-1-7-16/h2-5,15-16H,1,6-8H2 |
InChI Key |
PGVJONMUSMZKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


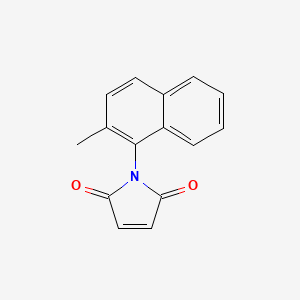
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)

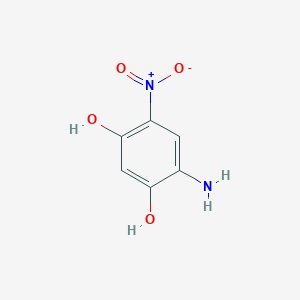
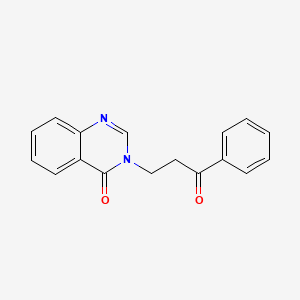
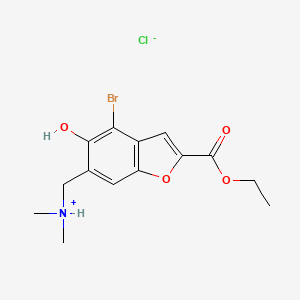
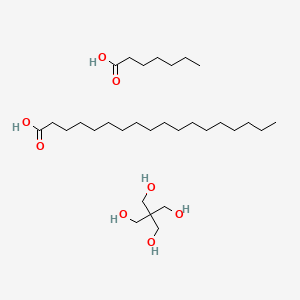
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
